molecular formula C19H16Cl2N2O3S2 B12275958 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12275958
M. Wt: 455.4 g/mol
InChI Key: PMRPTZOXDWDEQP-UHFFFAOYSA-N
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Description

2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole to form an intermediate product. This intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
  • 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H16Cl2N2O3S2

Molecular Weight

455.4 g/mol

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H16Cl2N2O3S2/c1-25-12-4-6-15(17(8-12)26-2)22-18(24)10-28-19-23-16(9-27-19)13-5-3-11(20)7-14(13)21/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

PMRPTZOXDWDEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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